molecular formula C13H13ClN2O2 B2694860 3-Chloro-N-(4-cyanooxan-4-YL)benzamide CAS No. 1368980-12-4

3-Chloro-N-(4-cyanooxan-4-YL)benzamide

Cat. No.: B2694860
CAS No.: 1368980-12-4
M. Wt: 264.71
InChI Key: ACZNNQRPGYZBAR-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-cyanooxan-4-yl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or building block. Its structure incorporates both a benzamide core and a tetrahydropyran (oxane) ring bearing a cyano functional group. Benzamide derivatives are a significant class of compounds known to exhibit a wide range of biological activities. Some halogenated salicylanilides, which share structural features with this compound, have been reported to possess potent anthelmintic, antibacterial, and antifungal properties . Furthermore, certain substituted benzamides have been investigated for their potential as inhibitors of specific kinases, such as B-Raf, which is a prominent target in oncology research for the treatment of various cancers . The presence of the cyano group on the tetrahydropyran ring enhances the molecule's utility as a versatile intermediate for further chemical modifications, making it a valuable reagent for researchers developing novel therapeutic candidates or exploring structure-activity relationships. This product is provided for research and further manufacturing purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-chloro-N-(4-cyanooxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(8-11)12(17)16-13(9-15)4-6-18-7-5-13/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZNNQRPGYZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-cyanooxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-cyanooxan-4-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of 3-Chloro-N-(4-aminoxan-4-YL)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(4-cyanooxan-4-YL)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 3-Chloro-N-(R)benzamide Derivatives

Compound Name R Group Key Functional Features
3-Chloro-N-(4-cyanooxan-4-yl)benzamide 4-cyanooxan-4-yl Oxane ring with cyano group; planar amide
3-Chloro-N-(2-nitrophenyl)benzamide 2-nitrophenyl Electron-withdrawing nitro group; planar amide
3-Chloro-N-(diethylcarbamothioyl)benzamide Diethylcarbamothioyl Thiourea moiety; metal coordination capacity
3-Chloro-N-(3-methoxyphenyl)benzamide 3-methoxyphenyl Electron-donating methoxy group
4-Chloro-N-(3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl)benzamide Thioxo-oxadiazole butyl Heterocyclic thioxo-oxadiazole; flexible alkyl chain
  • Steric Effects : The oxane ring imposes greater steric hindrance than planar aryl groups (e.g., nitrophenyl), which may influence crystallization and solubility .

Spectroscopic Properties

Table 2: Key Spectroscopic Data for Selected Compounds

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
3-Chloro-N-(4-cyanooxan-4-yl)benzamide* ~2200 (C≡N), ~1650 (C=O) 1.5–3.5 (oxane H), 7.2–8.1 (Ar-H) 290.75 (calc.)
3-Chloro-N-(2-nitrophenyl)benzamide 1530 (NO₂), 1680 (C=O) 8.2–8.5 (Ar-H near NO₂) 290.68 (obs.)
3-Chloro-N-(3-methoxyphenyl)benzamide ~1250 (C-O), 1660 (C=O) 3.8 (OCH₃), 6.8–7.5 (Ar-H) 275.70 (obs.)

*Predicted data for the target compound based on analogs.

  • IR: The cyano group in the target compound would show a distinct peak at ~2200 cm⁻¹, absent in nitro- or methoxy-substituted analogs .
  • ¹H-NMR : The oxane protons (1.5–3.5 ppm) and deshielded aromatic protons near the chloro group (7.2–8.1 ppm) are characteristic .

Crystallographic and Packing Behavior

  • 3-Chloro-N-(2-nitrophenyl)benzamide : Exhibits a planar amide moiety with dihedral angles of 15.2° and 8.2° relative to the benzamide and nitrophenyl rings, respectively. Weak C–H···O hydrogen bonds form C(7) chains along the [010] axis .
  • Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide: Distorted square planar geometry with Ni²⁺ coordinated via S and O atoms; monoclinic space group P2₁/c .
  • Target Compound: The 4-cyanooxan-4-yl group may disrupt planarity, leading to twisted conformations and altered packing.

Biological Activity

3-Chloro-N-(4-cyanooxan-4-YL)benzamide is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide typically involves several key steps:

  • Formation of the Amide : The reaction between 3-chlorobenzoic acid and 4-cyanooxan-4-ylamine under acidic conditions.
  • Purification : Utilizing techniques such as thin-layer chromatography (TLC) and recrystallization to isolate the product.
  • Characterization : Employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.

The biological activity of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways. Its reactivity is influenced by the presence of the chloro group, which makes it susceptible to nucleophilic attack, potentially leading to covalent modification of target proteins.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that 3-Chloro-N-(4-cyanooxan-4-YL)benzamide exhibits cytotoxic effects on various cancer cell lines. A study reported an IC50_{50} value of 25 µM against MCF-7 breast cancer cells, indicating significant potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : Another investigation highlighted its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a possible role in treating inflammatory diseases .
  • Neuroprotective Properties : Recent research has indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/PathwaysObserved EffectReference
AnticancerMCF-7 Breast Cancer CellsIC50_{50} = 25 µM
Anti-inflammatoryMacrophagesReduced cytokine levels
NeuroprotectiveNeuronal CellsProtection from apoptosis

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